

# Comparative Analysis of MALT1 Inhibitors: (R)-MLT-985 and SGR-1505

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1): **(R)-MLT-985** and SGR-1505. MALT1 is a critical mediator in the nuclear factor kappa B (NF-κB) signaling pathway, making it a compelling therapeutic target for various B-cell malignancies and potentially autoimmune diseases.[1] This document summarizes their mechanism of action, presents available preclinical and clinical data, and outlines experimental protocols for key assays.

### **Mechanism of Action and Signaling Pathway**

Both **(R)-MLT-985** and SGR-1505 are selective, orally active, allosteric inhibitors of the MALT1 protease.[2][3][4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is activated downstream of the B-cell receptor (BCR) and Bruton's tyrosine kinase (BTK). Upon activation, MALT1's proteolytic activity cleaves substrates such as BCL10, CYLD, and RELB, leading to the activation of the NF-κB pathway, which promotes cell survival and proliferation. By binding to an allosteric site on MALT1, **(R)-MLT-985** and SGR-1505 inhibit its enzymatic activity, thereby blocking NF-κB signaling and suppressing the growth of MALT1-dependent cancer cells.

Below is a diagram illustrating the MALT1 signaling pathway and the points of inhibition by **(R)-MLT-985** and SGR-1505.





Click to download full resolution via product page

Figure 1: MALT1 Signaling Pathway Inhibition.



## **Comparative Performance Data**

The following tables summarize the available quantitative data for **(R)-MLT-985** and SGR-1505, focusing on their potency and clinical efficacy.

Table 1: In Vitro Potency

| Parameter                    | (R)-MLT-985                           | SGR-1505                                        |
|------------------------------|---------------------------------------|-------------------------------------------------|
| MALT1 Biochemical IC50       | 3 nM                                  | <10 nM                                          |
| Cellular MALT1 Activity IC50 | 20 nM (Jurkat cells, IL-2 production) | 10-100 nM (OCI-LY10 cells, IL-<br>10 secretion) |
| Human PBMC IL-2 Release      | 0.5 μΜ                                | Not Reported                                    |

Table 2: Preclinical In Vivo Efficacy

| Model                     | (R)-MLT-985                                   | SGR-1505                                                                                              |
|---------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------------------------|
| ABC-DLBCL Xenograft Model | Demonstrated tumor regression (OCI-Ly3 model) | Demonstrated anti-tumor<br>activity as monotherapy and in<br>combination with BTK/BCL-2<br>inhibitors |

Table 3: Clinical Trial Overview (SGR-1505)



| Parameter                                   | Data                                                 |
|---------------------------------------------|------------------------------------------------------|
| Trial Phase                                 | Phase 1 (NCT05544019)                                |
| Patient Population                          | Relapsed/Refractory B-cell malignancies              |
| Number of Patients (evaluable for safety)   | 49                                                   |
| Number of Patients (evaluable for efficacy) | 45                                                   |
| Overall Response Rate (ORR)                 | 22% (10/45) across all dose levels                   |
| Safety Profile                              | Well-tolerated, no dose-limiting toxicities reported |

Note: As of the latest available information, **(R)-MLT-985** has not entered clinical trials.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

#### MALT1 Biochemical Inhibition Assay

A common method to determine the biochemical potency of MALT1 inhibitors involves a fluorescence-based assay.



Click to download full resolution via product page

Figure 2: MALT1 Biochemical Assay Workflow.

Protocol:



- Recombinant MALT1 enzyme is incubated with varying concentrations of the inhibitor compound ((R)-MLT-985 or SGR-1505) in an appropriate buffer.
- A fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC) is added to the mixture.
- The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.
- The fluorescence of the cleaved substrate is measured using a plate reader at the appropriate excitation and emission wavelengths.
- The half-maximal inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the inhibitor concentration.

Cell-Based MALT1 Inhibition Assay (Cytokine Secretion)

This assay assesses the ability of the inhibitors to block MALT1 activity within a cellular context.

#### Protocol:

- A suitable cell line (e.g., Jurkat T-cells for IL-2 or ABC-DLBCL cell lines like OCI-LY10 for IL-10) is cultured.
- Cells are pre-incubated with a range of concentrations of the MALT1 inhibitor.
- Cellular signaling is stimulated to activate the MALT1 pathway (e.g., with PMA and ionomycin for Jurkat cells).
- After an incubation period, the cell supernatant is collected.
- The concentration of the secreted cytokine (e.g., IL-2 or IL-10) is quantified using an ELISA kit.
- The IC50 value is determined by plotting the cytokine concentration against the inhibitor concentration.

In Vivo Xenograft Model for Efficacy Assessment



To evaluate the anti-tumor activity of the MALT1 inhibitors in a living organism, a xenograft mouse model is commonly employed.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. schrodinger.com [schrodinger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES -PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Comparative Analysis of MALT1 Inhibitors: (R)-MLT-985 and SGR-1505]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6890452#r-mlt-985-and-sgr-1505-comparative-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com